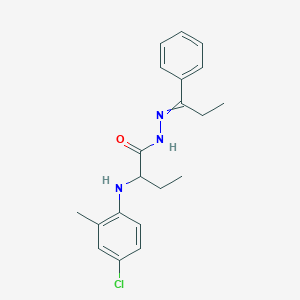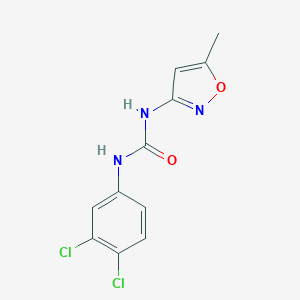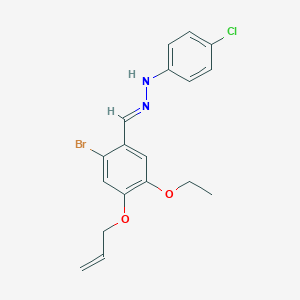
2-(4-CHLORO-2-METHYLANILINO)-N'~1~-(1-PHENYLPROPYLIDENE)BUTANOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-2-methylanilino)-N’-(1-phenylpropylidene)butanohydrazide is an organic compound that belongs to the class of hydrazides These compounds are characterized by the presence of a hydrazide functional group, which is a derivative of hydrazine The compound’s structure includes a chloro-substituted aniline moiety, a phenylpropylidene group, and a butanohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylanilino)-N’-(1-phenylpropylidene)butanohydrazide typically involves the following steps:
Formation of the hydrazide backbone: This can be achieved by reacting butanoic acid with hydrazine hydrate under reflux conditions to form butanohydrazide.
Substitution reaction: The butanohydrazide is then reacted with 4-chloro-2-methylaniline in the presence of a suitable catalyst, such as acetic acid, to form the intermediate compound.
Condensation reaction: Finally, the intermediate compound is condensed with 1-phenylpropylidene under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylanilino)-N’-(1-phenylpropylidene)butanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the aniline moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a candidate for drug development, particularly in the treatment of diseases where hydrazide derivatives have shown efficacy.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylanilino)-N’-(1-phenylpropylidene)butanohydrazide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazide functional group can form covalent bonds with active site residues, leading to inhibition or activation of the target protein. The chloro and phenylpropylidene groups may enhance binding affinity and specificity through hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-2-methylanilino)-N’-(1-phenylethylidene)butanohydrazide: Similar structure with a phenylethylidene group instead of phenylpropylidene.
2-(4-chloro-2-methylanilino)-N’-(1-phenylmethylidene)butanohydrazide: Similar structure with a phenylmethylidene group instead of phenylpropylidene.
Uniqueness
2-(4-chloro-2-methylanilino)-N’-(1-phenylpropylidene)butanohydrazide is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity. The presence of the phenylpropylidene group may enhance its lipophilicity and membrane permeability, potentially improving its efficacy in biological systems.
Properties
Molecular Formula |
C20H24ClN3O |
|---|---|
Molecular Weight |
357.9g/mol |
IUPAC Name |
2-(4-chloro-2-methylanilino)-N-(1-phenylpropylideneamino)butanamide |
InChI |
InChI=1S/C20H24ClN3O/c1-4-17(15-9-7-6-8-10-15)23-24-20(25)18(5-2)22-19-12-11-16(21)13-14(19)3/h6-13,18,22H,4-5H2,1-3H3,(H,24,25) |
InChI Key |
XOMKAZXHTUDJEK-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NN=C(CC)C1=CC=CC=C1)NC2=C(C=C(C=C2)Cl)C |
Canonical SMILES |
CCC(C(=O)NN=C(CC)C1=CC=CC=C1)NC2=C(C=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethyl-N-{2-[(2-ethylhexanoyl)amino]-1-methylethyl}hexanamide](/img/structure/B515409.png)
![METHYL 2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-HEXADECAFLUORONONANOYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B515411.png)
![ethyl 5-[(diethylamino)carbonyl]-2-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B515412.png)
![ethyl cyano[(9-ethyl-9H-carbazol-3-yl)hydrazono]acetate](/img/structure/B515413.png)


![N'-{2-[(2,6-dichlorobenzyl)oxy]-5-nitrobenzylidene}-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B515417.png)

![4-nitro-1-methyl-N'-[3-(3-thietanyloxy)benzylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B515423.png)
![3,4-dimethyl-N'-[phenyl(2-pyridinyl)methylene]benzohydrazide](/img/structure/B515424.png)
![N~1~-(2-METHOXYPHENYL)-4-OXO-4-[2-(1-PHENYLPROPYLIDENE)HYDRAZINO]BUTANAMIDE](/img/structure/B515427.png)
![3-bromo-N'-[1-(4-methylphenyl)propylidene]benzohydrazide](/img/structure/B515428.png)
![N~3~-[4-(1-{(E)-2-[(2-METHYL-3-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]NICOTINAMIDE](/img/structure/B515429.png)
![METHYL 2-{(Z)-2-[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}-5,5-DIMETHYL-4-OXOHEXANOATE](/img/structure/B515430.png)
